![molecular formula C12H17N3O4 B2595234 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid CAS No. 2355216-60-1](/img/structure/B2595234.png)

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

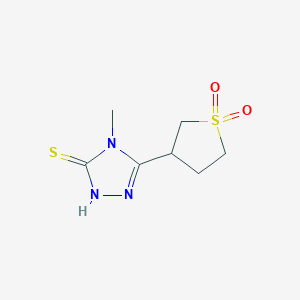

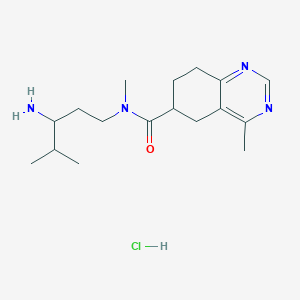

This compound, also known as AZD8815, is a novel, orally available small-molecule inhibitor of the protein kinase B/Akt signaling pathway. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular weight of this compound is 267.285. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis

Imidazole, the core structure, is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound are not detailed in the available literature.Scientific Research Applications

Metformin Scavenging Methylglyoxal

A study explored the scavenging effect of metformin (MF) on Methylglyoxal (MG), a dicarbonyl compound involved in the formation of advanced glycation endproducts (AGEs). Metformin reacted with MG to form a novel imidazolinone metabolite, which was characterized and quantified in metformin-treated Type-2 Diabetes Mellitus (T2DM) patients. This process, leading to the reduction of MG protein adducts, may contribute to the therapeutic effects of metformin beyond its glucose-lowering action, highlighting the chemical reactivity of imidazole-related structures in biochemical processes (Kinsky et al., 2016).

Imidazolium Crosslinks in Uremic Patients

Research demonstrated that imidazolium crosslinks, derived from reactions of lysine with glyoxal and methylglyoxal, are significantly elevated in the serum proteins of non-diabetic uremic patients. These findings suggest increased oxidative stress and non-enzymatic protein crosslinking in uremia, implicating imidazole derivatives in the pathophysiology of kidney disease and highlighting their potential as biomarkers or therapeutic targets in conditions characterized by oxidative stress and protein modification (Odani et al., 1998).

Thromboxane Synthetase Inhibition

Another study examined the antithrombotic potential of the imidazole derivative UK-37,248, a thromboxane synthetase inhibitor. The compound altered the production of thromboxane B2 and other prostaglandins in vitro and in vivo, indicating its utility in managing conditions associated with platelet aggregation. This research underscores the importance of imidazole derivatives in developing medications aimed at cardiovascular diseases (Vermylen et al., 1981).

Mechanism of Action

As an inhibitor of the protein kinase B/Akt signaling pathway, this compound likely interacts with this pathway to exert its effects. The specific mechanism of action is not detailed in the available literature.

Properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-8(5-14)15-6-9(10(16)17)13-7-15/h6-8H,4-5H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRFDIBDTWTQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2595151.png)

![1-[4-Methoxy-3-(propan-2-yl)benzenesulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2595152.png)

![4-[butyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2595155.png)

![2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2595163.png)

![3-bromo-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2595167.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595168.png)

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)

![N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2595171.png)